Benzenamine, 4,4'-azoxybis-
Overview
Description
Benzenamine, 4,4’-azoxybis- is an organic compound with the molecular formula C12H12N2O. It is also known as 4,4’-azoxyaniline. This compound is characterized by the presence of an azo group (-N=N-) linking two benzenamine (aniline) molecules. The azo group imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-azoxybis- typically involves the oxidation of 4,4’-diaminoazobenzene. One common method is the oxidation of 4,4’-diaminoazobenzene using hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the azoxy compound.
Industrial Production Methods: In industrial settings, the production of Benzenamine, 4,4’-azoxybis- may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Types of Reactions:
Oxidation: Benzenamine, 4,4’-azoxybis- can undergo further oxidation to form nitro derivatives.
Reduction: The compound can be reduced to form 4,4’-diaminoazobenzene or other related amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens, sulfonic acids, and other electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of Benzenamine, 4,4’-azoxybis-.
Reduction: 4,4’-diaminoazobenzene and related amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzenamine, 4,4’-azoxybis- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments. It is also used in studying azo compound reactivity and stability.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of polymers, resins, and other materials requiring azo linkages.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-azoxybis- involves its ability to undergo redox reactions, particularly involving the azo group. The compound can participate in electron transfer processes, making it useful in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application, such as its role in dye formation or as a redox-active agent in biochemical assays.
Comparison with Similar Compounds
4,4’-Diaminoazobenzene: A precursor to Benzenamine, 4,4’-azoxybis- with similar structural features but different reactivity.
4,4’-Dinitroazobenzene: An oxidized derivative with distinct chemical properties.
4,4’-Diaminodiphenyl ether: A structurally related compound with different functional groups.
Uniqueness: Benzenamine, 4,4’-azoxybis- is unique due to the presence of the azoxy group, which imparts specific redox properties and reactivity. This makes it particularly useful in applications requiring controlled oxidation and reduction processes, as well as in the synthesis of complex organic molecules.
Properties
IUPAC Name |
(4-aminophenyl)-(4-aminophenyl)imino-oxidoazanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c13-9-1-5-11(6-2-9)15-16(17)12-7-3-10(14)4-8-12/h1-8H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNYZCYUYMFSQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=[N+](C2=CC=C(C=C2)N)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576867 | |
Record name | 1-(4-Aminophenyl)-2-(4-iminocyclohexa-2,5-dien-1-ylidene)hydrazin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61594-51-2 | |
Record name | 1-(4-Aminophenyl)-2-(4-iminocyclohexa-2,5-dien-1-ylidene)hydrazin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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